molecular formula C5H6N2O2 B148096 (Z)-5-Ethylideneimidazolidine-2,4-dione CAS No. 137920-51-5

(Z)-5-Ethylideneimidazolidine-2,4-dione

Cat. No.: B148096
CAS No.: 137920-51-5
M. Wt: 126.11 g/mol
InChI Key: UGIOACMSGGVRIA-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-Ethylideneimidazolidine-2,4-dione is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group this compound is characterized by the presence of an ethylidene group attached to the nitrogen atom at the fifth position of the hydantoin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Ethylideneimidazolidine-2,4-dione typically involves the condensation of ethylidene derivatives with hydantoin. One common method is the reaction of ethylidene bromide with hydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (Z)-5-Ethylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as ethylidenehydantoin.

    Substitution: Substitution reactions involve the replacement of functional groups, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: (Z)-5-Ethylideneimidazolidine-2,4-dione is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-5-Ethylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    5-Methylhydantoin: Similar in structure but with a methyl group instead of an ethylidene group.

    5-Phenylhydantoin: Contains a phenyl group, offering different chemical properties and applications.

    5,5-Diphenylhydantoin: Known for its use as an anticonvulsant (phenytoin).

Uniqueness: (Z)-5-Ethylideneimidazolidine-2,4-dione’s uniqueness lies in its ethylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications.

Properties

CAS No.

137920-51-5

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

(5Z)-5-ethylideneimidazolidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2-

InChI Key

UGIOACMSGGVRIA-IHWYPQMZSA-N

SMILES

CC=C1C(=O)NC(=O)N1

Isomeric SMILES

C/C=C\1/C(=O)NC(=O)N1

Canonical SMILES

CC=C1C(=O)NC(=O)N1

Synonyms

2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI)

Origin of Product

United States

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